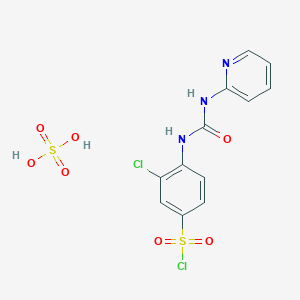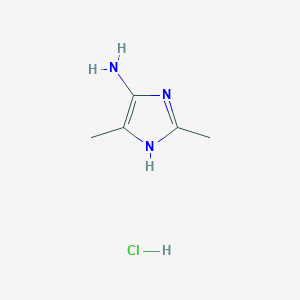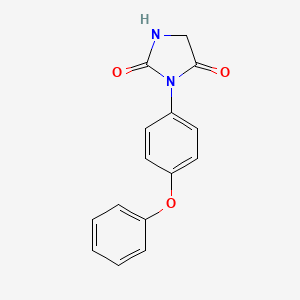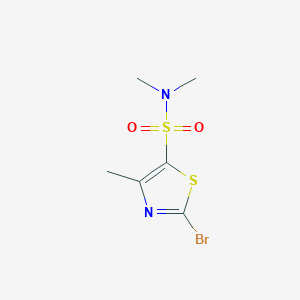
2-Bromo-N,N,4-trimethylthiazole-5-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-N,N,4-trimethylthiazole-5-sulfonamide is a heterocyclic compound containing a thiazole ring substituted with bromine, methyl, and sulfonamide groups. Thiazoles are known for their diverse biological activities and are commonly found in various bioactive molecules .
Preparation Methods
The synthesis of 2-Bromo-N,N,4-trimethylthiazole-5-sulfonamide typically involves the bromination of a thiazole precursor. One common method includes the reaction of a thiazole derivative with bromine under controlled conditions. Industrial production methods may involve the use of advanced techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) to ensure the purity and quality of the final product .
Chemical Reactions Analysis
2-Bromo-N,N,4-trimethylthiazole-5-sulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its chemical structure and properties.
Common Reagents and Conditions: Typical reagents include bromine, thiourea, and various solvents. .
Scientific Research Applications
2-Bromo-N,N,4-trimethylthiazole-5-sulfonamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of dyes, biocides, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-Bromo-N,N,4-trimethylthiazole-5-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group is known to inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the enzyme’s activity. This inhibition can affect various biochemical pathways, leading to the compound’s biological effects .
Comparison with Similar Compounds
2-Bromo-N,N,4-trimethylthiazole-5-sulfonamide can be compared with other thiazole derivatives such as:
2-Bromo-5-methylthiazole: Similar structure but lacks the sulfonamide group, leading to different biological activities.
2,4-Disubstituted thiazoles: These compounds have diverse substituents at positions 2 and 4, resulting in varied biological effects
Properties
Molecular Formula |
C6H9BrN2O2S2 |
|---|---|
Molecular Weight |
285.2 g/mol |
IUPAC Name |
2-bromo-N,N,4-trimethyl-1,3-thiazole-5-sulfonamide |
InChI |
InChI=1S/C6H9BrN2O2S2/c1-4-5(12-6(7)8-4)13(10,11)9(2)3/h1-3H3 |
InChI Key |
ORZUICIJJOJNAP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)Br)S(=O)(=O)N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-Butyl 8-amino-2-azaspiro[5.5]undecane-2-carboxylate](/img/structure/B11769195.png)
![N-(7-(3-Bromobenzoyl)-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B11769198.png)
![(R)-6-Chloro-2-methyl-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one](/img/structure/B11769201.png)
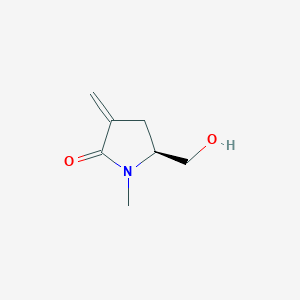
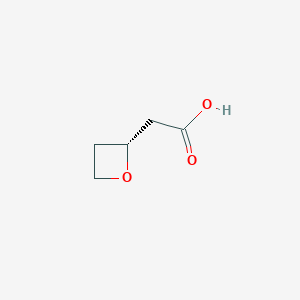
![10-Bromonaphtho[1,2-b]benzofuran](/img/structure/B11769230.png)

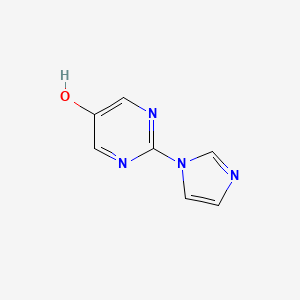
![1'-(4-Methoxybenzyl)spiro[azetidine-3,3'-indolin]-2'-one](/img/structure/B11769243.png)
![Phenyl 2-[(4-chlorophenylcarbamoyl)methylthio]-1H-benzo[d]imidazole-1-carboxylate](/img/structure/B11769255.png)
![[3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]methanol](/img/structure/B11769263.png)
